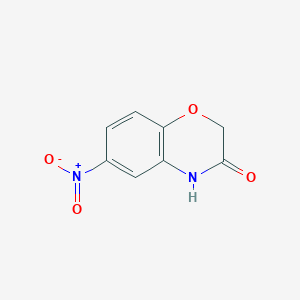

6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Beschreibung

Overview of Benzoxazinone (B8607429) Scaffold in Chemical Sciences

The benzoxazinone scaffold, a bicyclic heterocyclic system, is a cornerstone in the development of new chemical entities.

The journey of benzoxazinones began with the isolation of naturally occurring derivatives like 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy analog (DIMBOA). nih.gov These discoveries sparked extensive research into the synthesis, degradation dynamics, and biological activities of this class of compounds. nih.gov Initial studies focused on their role as natural defense compounds in plants. nih.govacs.org

The 1,4-benzoxazinone core is a privileged scaffold in medicinal chemistry and agrochemical research due to its wide range of biological activities. acs.orgnih.govacs.orgbenthamscience.comresearchgate.net In the pharmaceutical industry, derivatives have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comontosight.aiontosight.aiekb.egnih.gov For instance, some have been explored as inhibitors of human acetylcholinesterase for potential use in Alzheimer's disease treatment and as dopamine (B1211576) D2 receptor antagonists for depression. nih.gov

In the agrochemical sector, benzoxazinones are recognized for their herbicidal, fungicidal, and insecticidal properties. nih.govacs.orgmdpi.comnih.govresearchgate.net They are considered promising natural herbicide models due to their phytotoxic activity. nih.govacs.orgresearchgate.net The development of protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a key target for herbicides, has seen the successful use of the benzoxazinone scaffold. nih.govacs.org

Benzoxazinones are classified based on the relative positions of the oxygen and nitrogen atoms and the carbonyl group within the oxazine (B8389632) ring. mdpi.com This leads to several structural isomers, including 1,3-benzoxazin-4-ones, 1,4-benzoxazin-3-ones, and 1,4-benzoxazin-2-ones. mdpi.com Further isomerism can arise from the substitution pattern on the benzene (B151609) ring. mdpi.com The diverse physiological properties of benzoxazinone derivatives are often linked to their specific isomeric forms. researchgate.net

Specific Research Focus on 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

Among the many benzoxazinone derivatives, this compound has garnered specific research interest.

The systematic IUPAC name for this compound is 6-nitro-4H-1,4-benzoxazin-3-one. nih.gov It is characterized by a 1,4-benzoxazin-3-one core with a nitro group (NO₂) attached to the 6th position of the benzene ring.

Below is a table summarizing key structural and physical properties of the compound.

| Property | Value |

| Molecular Formula | C₈H₆N₂O₄ |

| Molecular Weight | 194.14 g/mol |

| IUPAC Name | 6-nitro-4H-1,4-benzoxazin-3-one nih.gov |

| CAS Number | 81721-87-1 nih.govsigmaaldrich.comchemicalbook.com |

| Physical Form | Solid sigmaaldrich.com |

| Melting Point | 236-240 °C sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

The presence and position of a nitro group on the benzoxazinone ring system can significantly influence the compound's chemical reactivity and biological activity. ontosight.aiacs.org The nitro group is an electron-withdrawing group, which can affect the electronic properties of the entire molecule. This modification can enhance the interaction of the compound with biological targets such as enzymes or receptors. ontosight.ai For example, nitro-substituted benzoxazinones have been synthesized and investigated for their potential as anticancer agents. nih.gov The reduction of the nitro group to an amino group is also a common synthetic strategy to create further derivatives with different biological profiles, such as platelet aggregation inhibitors. jst.go.jp

Academic Research Trajectory and Current Trends

The academic research surrounding this compound and its related structures has evolved from foundational synthesis to the exploration of diverse biological activities and the rational design of novel therapeutic agents.

The trajectory began with the development of synthetic routes to the core 1,4-benzoxazin-3-one scaffold. An early and efficient method involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using reagents like iron in acetic acid. ijsr.net This approach was noted for its good-to-excellent yields and its compatibility with various functional groups. ijsr.net

Initial research efforts were directed towards synthesizing derivatives and screening them for a range of biological effects. For instance, various 2-alkyl-2H-1,4-benzoxazin-3(4H)-one derivatives were synthesized and tested for antifungal activity against several phytopathogenic fungi, showing moderate to good activity at high concentrations. researchgate.net The research expanded to investigate other therapeutic areas, including the development of derivatives as platelet aggregation inhibitors. ijsr.netresearchgate.net

A significant trend in the research has been the systematic modification of the benzoxazinone core to conduct structure-activity relationship (SAR) analyses. Researchers have synthesized series of novel derivatives to identify which structural features are crucial for biological potency. For example, a 2012 study synthesized a series of benzo[b] researchgate.netCurrent time information in Bangalore, IN.oxazin-3(4H)-one derivatives and evaluated them as platelet aggregation inhibitors, identifying a compound that exhibited potent inhibition. researchgate.net

Current research trends indicate a shift towards more sophisticated synthetic strategies and targeted therapeutic applications. Recent studies have focused on developing novel, efficient synthetic pathways, such as copper-catalyzed one-pot synthesis methods and microwave-assisted protocols, to construct the benzoxazinone skeleton. researchgate.netijsr.net There is also a growing interest in creating hybrid molecules by combining the 1,4-benzoxazin-3-one scaffold with other pharmacologically active moieties, such as 1,2,3-triazoles, to explore new biological activities. researchgate.net Furthermore, the scope of investigation has broadened to include potential treatments for neurodegenerative disorders and various forms of cancer, with studies focusing on the design of derivatives as anticancer and antioxidant agents. mdpi.combohrium.comacs.org A 2023 study, for example, developed a synthetic pathway for a novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazine scaffold, and the resulting compounds exhibited moderate to good potency against several cancer cell lines. mdpi.com

Detailed Research Findings on 1,4-Benzoxazin-3-one Derivatives

| Derivative Class | Synthesis Method Highlight | Key Biological Activity Investigated | Notable Finding | Citation |

|---|---|---|---|---|

| 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Two-step process involving O-alkylation of 2-nitrophenols and subsequent reductive cyclization. | Antifungal | Certain N-acetyl derivatives completely inhibited the mycelial growth of seven agricultural fungi at a concentration of 200 mg L-1. | researchgate.net |

| Benzo[b] researchgate.netCurrent time information in Bangalore, IN.oxazin-3(4H)-one Derivatives | Synthesis involved a Smiles rearrangement, which was more efficient than conventional methods. | Platelet Aggregation Inhibition | Compound 9u (IC50=9.20μM) showed the most potent inhibition, comparable to aspirin. | researchgate.net |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Prepared via Buchwald–Hartwig cross-coupling between substituted bromobenzenes and 1,4-benzoxazines. | Anticancer | Analogues exhibited moderate to good potency against various cancer cell lines. | mdpi.com |

| 7-Nitro-2-aryl-4H-benzo[d] Current time information in Bangalore, IN.nih.govoxazin-4-ones | Synthesized from anthranilic acid. | Anticancer and Antioxidant | Showed significant antioxidant potential (up to 85.93% inhibition) and activity in HeLa cells. | bohrium.com |

| 1,2,3-Triazoles based on researchgate.netCurrent time information in Bangalore, IN.-benzoxazin-3-one | 1,3-dipolar Huisgen cycloaddition between ethyl azidoacetate and a terminal alkyne of researchgate.netCurrent time information in Bangalore, IN.-benzoxazin-3-one. | Anti-inflammatory, Antibacterial, Antioxidant, Anticancer, Antidiabetic | Computational analysis showed favorable pharmacokinetic properties and potential as oral drug candidates. | researchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-nitro-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-8-4-14-7-2-1-5(10(12)13)3-6(7)9-8/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYXDJBNODSRRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377093 | |

| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81721-87-1 | |

| Record name | 6-Nitro-4H-benzo[1,4]oxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81721-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Nitro-2H-1,4-benzoxazin-3(4H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 6 Nitro 2h 1,4 Benzoxazin 3 4h One

Established Synthetic Routes to 6-Nitro-2H-1,4-benzoxazin-3(4H)-one

The preparation of this compound is not typically achieved in a single step but rather through sequential reactions. This involves the initial synthesis of the benzoxazinone (B8607429) core followed by a regioselective nitration reaction.

Cyclocondensation Reactions for Benzoxazinone Core Formation

The formation of the 2H-1,4-benzoxazin-3(4H)-one scaffold is a critical first step. This is accomplished through cyclocondensation reactions, where a substituted o-aminophenol undergoes reaction with a suitable two-carbon electrophile to form the heterocyclic ring.

One synthetic pathway to a substituted benzoxazinone involves the reaction of 2-aminophenols with α-bromo-γ-butyrolactone. This method results in the formation of 2-hydroxyethyl-2,3-dihydro(2H)-1,4-benzoxazinones researchgate.net. The reaction is typically carried out in N,N-dimethylformamide (DMF) with a base such as potassium carbonate or sodium hydride at room temperature researchgate.net.

A widely employed and efficient method for constructing the 2H-1,4-benzoxazin-3(4H)-one core is the reaction of 2-aminophenol (B121084) with chloroacetyl chloride. ijsr.netresearchgate.net This reaction is generally performed in the presence of a base to neutralize the hydrogen chloride byproduct and facilitate the final intramolecular cyclization. The process involves the initial N-acylation of the 2-aminophenol to form a 2-chloro-N-(2-hydroxyphenyl)acetamide intermediate, which then undergoes an intramolecular Williamson ether synthesis-type reaction to yield the benzoxazinone ring. researchgate.net Various bases and solvents can be utilized, influencing reaction time and yield. ijsr.netresearchgate.netsemanticscholar.org

Table 1: Synthesis of 2H-1,4-benzoxazin-3(4H)-one via Chloroacetyl Chloride Cyclization

| Starting Material | Base | Solvent | Conditions | Yield | Reference |

| 2-Aminophenol | Aq. Sodium Bicarbonate | Methylisobutylketone (MIBK) | Reflux | — | researchgate.net |

| 2-Aminophenol | Anhydrous K₂CO₃ | Dry Acetone | 0-5 °C to Room Temp. | — | researchgate.net |

| 2-Aminophenol | — | Chloroform | 60 °C, 16 h | 78.04% | ijsr.net |

Nitration of 2H-1,4-Benzoxazin-3(4H)-one Precursors

Once the 2H-1,4-benzoxazin-3(4H)-one precursor is synthesized, the nitro group is introduced onto the aromatic ring via an electrophilic aromatic substitution reaction.

The nitration of 2H-1,4-benzoxazin-3(4H)-one demonstrates significant regioselectivity. The directing effects of the substituents on the benzene (B151609) ring—the ether oxygen at position 1 and the amide group at position 4—govern the position of the incoming electrophile (the nitronium ion, NO₂⁺). The ether oxygen is a strongly activating ortho-, para-director, while the amide group is also an ortho-, para-director, although its activating effect is diminished by the adjacent carbonyl group.

Electrophilic attack is directed primarily to the positions ortho and para to the activating ether oxygen. Consequently, nitration preferentially occurs at the C-6 position (para to the ether oxygen) to yield this compound. researchgate.net If the reaction is pushed further, a second nitration occurs at the C-8 position, which is ortho to the ether oxygen, resulting in the formation of a 6,8-dinitro derivative researchgate.net. This contrasts with other electrophilic substitutions like bromination, which can lead to 6-bromo and subsequently 6,7-dibromo derivatives, highlighting the nuanced control exerted by the electronic properties of the heterocyclic system researchgate.net.

The standard and most effective reagent for the nitration of 2H-1,4-benzoxazin-3(4H)-one is a nitrating mixture composed of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netquora.com In this system, sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species commonorganicchemistry.com. The reaction of the nitronium ion with the electron-rich aromatic ring of the benzoxazinone leads to the formation of the desired 6-nitro product researchgate.net.

Table 2: Nitration of 2H-1,4-Benzoxazin-3(4H)-one

| Substrate | Reagents | Product(s) | Reference |

| 2H-1,4-Benzoxazin-3(4H)-one | H₂SO₄ / HNO₃ | This compound | researchgate.net |

| This compound | H₂SO₄ / HNO₃ | 6,8-Dinitro-2H-1,4-benzoxazin-3(4H)-one | researchgate.net |

Reductive Cyclization Strategies

Reductive cyclization serves as a fundamental approach for the synthesis of the benzoxazinone scaffold, often starting from ortho-substituted nitroarenes. This strategy relies on the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.

Reduction of 2-(2-nitrophenoxy)acetonitrile (B3041539) Adducts

One effective reductive cyclization method involves the use of 2-(2-nitrophenoxy)acetonitrile adducts. The intramolecular reductive cyclization of these compounds can be induced by systems such as Sm/TiCl4, leading to the formation of 2H-1,4-benzoxazines in high yields under room temperature conditions researchgate.net. This approach provides a direct pathway to the desired heterocyclic ring system. Another method involves a base-mediated nitrophenyl reductive cyclization, which has been successfully applied to the synthesis of related heterocyclic structures nih.govnih.gov.

Catalytic Hydrogenation of Nitro Intermediates

Catalytic hydrogenation is a widely employed technique for the reduction of nitro groups in the synthesis of benzoxazinones google.com. This method typically utilizes catalysts such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas to convert the nitro group of a suitable precursor into an amino group researchgate.net. Following the reduction, intramolecular cyclization occurs to form the benzoxazinone ring. The efficiency of this reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. For instance, the catalytic hydrogenation of aromatic nitro compounds can be carried out in solution or in a melt in the presence of noble metal, nickel, or cobalt catalysts google.com. Recent advancements have also explored the use of heterogeneous biocatalysts for the chemoselective hydrogenation of nitro compounds to amines under mild, aqueous conditions nih.gov.

Novel and Advanced Synthetic Approaches

In addition to traditional reductive methods, novel synthetic strategies have been developed to enhance the efficiency and scope of this compound synthesis. These advanced approaches often employ transition metal catalysis and rearrangement reactions to construct the benzoxazinone core.

Copper-Catalyzed Coupling Reactions for Benzoxazinone Synthesis

Copper-catalyzed reactions have emerged as powerful tools for the formation of C-N and C-O bonds, which are crucial for the construction of the benzoxazinone ring dntb.gov.uabeilstein-journals.org. These methods offer advantages such as mild reaction conditions and broad substrate scope. An efficient one-pot synthesis of N-substituted 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols and 2-chloroacetamides has been developed using a copper(I)-catalyzed coupling cyclization nih.gov.

A significant advancement in this area is the development of ligand-free copper-catalyzed cascade reactions semanticscholar.orgthieme-connect.de. These reactions allow for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from substituted chloroacetamides and 2-halophenols without the need for expensive and complex ligands semanticscholar.orgthieme-connect.de. This approach addresses common issues such as the use of noble metals and limited substrate scope, making the synthesis more economical and versatile semanticscholar.orgthieme-connect.de. Copper(II) oxide nanoparticles have also been utilized in a heterogeneous, ligand-free system for intramolecular cyclization to produce benzoxazoles and related heterocycles acs.org.

Smiles Rearrangement in Benzoxazinone Formation

The Smiles rearrangement is another sophisticated strategy employed in the synthesis of benzoxazinones. This intramolecular nucleophilic aromatic substitution reaction involves the migration of an aryl group. A variant of this, the Passerini-Smiles reaction, which is a three-component reaction between an electron-poor phenol, an isocyanide, and a carbonyl derivative, has been optimized for the synthesis of benzoxazinones semanticscholar.org. Passerini-Smiles adducts derived from 2-nitrophenols can be successfully transformed under basic conditions to yield various benzoxazinones in good to excellent yields semanticscholar.org.

Electrochemical Methods for Benzoxazinone Construction

Electrochemical synthesis is an emerging strategy for constructing benzoxazinone frameworks, offering advantages such as mild reaction conditions and high functional group tolerance, which align with the principles of green chemistry acs.org. One notable electrochemical approach involves the unexpected rearrangement of 3-hydroxyoxindoles into benzoxazinones acs.orgacs.org. This reaction is conducted in a simple undivided cell setup, open to the air, and uses nonanhydrous solvents, highlighting its operational simplicity acs.org.

The reaction proceeds in moderate to excellent yields under environmentally friendly conditions acs.orgacs.org. Mechanistic studies suggest the likely involvement of a peroxide intermediate in this skeletal reorganization acs.orgacs.org. The versatility of electrosynthesis provides a valuable and sustainable tool for accessing a range of benzoxazinone derivatives, which are significant in medicinal chemistry acs.org. While direct electrochemical synthesis of this compound is not extensively detailed, the construction of the core ring system via these methods demonstrates a promising avenue for future synthetic design researchgate.netresearchgate.net.

Continuous Flow Synthesis for Enhanced Production

Continuous flow chemistry has been effectively utilized to enhance the production of benzoxazinone intermediates, overcoming significant safety and scalability challenges associated with traditional batch processes uq.edu.auresearchgate.net. The synthesis of functionalized 4H-benzo- researchgate.netuq.edu.au-oxazin-3-ones has been achieved through a fully integrated three-step sequence involving nitration, hydrogenation, and cyclization uq.edu.auresearchgate.net. This methodology is particularly advantageous because it safely handles unstable nitro and amino intermediates and mitigates the hazards of nitration reactions, which are difficult to manage on an industrial scale uq.edu.auresearchgate.net.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives is crucial for developing new compounds with potential applications in various fields of chemistry. A common strategy involves starting with a pre-functionalized precursor, such as 4-nitroanthranilic acid, which contains the essential nitro group and the foundational structure for the benzoxazinone ring nih.govresearchgate.net. By reacting this starting material with various acyl chlorides, a range of 2-aryl-7-nitro-4H-benzo[d] uq.edu.aubwise.kroxazin-4-ones can be synthesized, demonstrating a versatile method for creating a library of derivatives nih.gov. This approach allows for the systematic modification of the 2-position of the benzoxazinone core.

Introduction of Functional Groups at Various Positions

The functionalization of the benzoxazinone scaffold can be achieved through various synthetic methods, allowing for the introduction of diverse chemical groups at different positions on the ring system.

At the 2-Position: A wide array of aryl, heteroaryl, and styryl groups can be introduced at the 2-position. One common method involves the condensation of anthranilic acids with aroyl chlorides or α-keto acids nih.govmdpi.comnih.gov. For instance, Rh(III)-catalyzed direct ortho-C-H bond carbonylation of anilines can be used to construct the benzoxazinone ring, a method that shows extensive functional group tolerance nih.gov.

Nitrogen-Substitutions: The nitrogen atom of the benzoxazinone ring can also be functionalized. For example, N-alkylated derivatives can be prepared, although the presence of bulky groups on the nitrogen can sometimes lead to inferior results compared to N-aryl substitutions nih.gov.

On the Benzene Ring: Besides the nitro group at the 6-position, other substituents can be present on the aromatic portion of the molecule, often by starting with an appropriately substituted anthranilic acid nih.govnih.gov.

The table below summarizes selected methods for introducing functional groups.

| Position of Functionalization | Functional Group Introduced | Synthetic Method | Key Reagents/Catalysts | Reference |

| 2-Position | Substituted Aryl Groups | Condensation/Cyclization | Aroyl Chlorides, Pyridine | nih.gov |

| 2-Position | Amino Groups | Isocyanide Insertion | I₂/TBHP | nih.gov |

| 2-Position | Thiomethyl Groups | Denitrogenative Reaction | Thiols, Cu-catalyst | nih.gov |

| Ortho to Nitrogen | Various | C-H Activation | Transition Metal Catalysts | mdpi.com |

Strategies for Selective Functionalization

Achieving selective functionalization is a key challenge in organic synthesis, ensuring that chemical modifications occur at the desired position. For benzoxazinones, one powerful strategy is directing group-assisted C-H activation mdpi.com. In this approach, a functional group already present on the molecule, such as the benzoxazinone core itself, directs a catalyst to a specific C-H bond, typically in the ortho position mdpi.com. This allows for the controlled introduction of new functionalities without the need for pre-functionalized substrates mdpi.com.

Other strategies for controlling selectivity in complex heterocyclic systems include:

Base-Mediated Switching: The choice of an organic base can influence the reaction pathway and control which site is functionalized, particularly when multiple reactive sites are present nih.gov.

Blocking Groups: A temporary "blocking" group can be installed to prevent reaction at a more reactive site, allowing a less reactive site to be functionalized. The blocking group is then removed in a subsequent step nih.gov.

Reagent Addition Order: The sequence in which reagents are added can have a significant impact on site-selectivity, influencing the formation of key intermediates nih.gov.

These mechanistically driven approaches enable the predictable installation of functional groups at specific positions, providing rapid access to valuable derivatives nih.govnih.gov.

Reaction Optimization and Challenges in Synthesis

The synthesis of this compound and its derivatives presents several challenges that require careful reaction optimization. A primary concern is the use of hazardous reagents and the formation of unstable intermediates uq.edu.auresearchgate.net. For example, nitration reactions are inherently hazardous, and the resulting nitro- and amino-intermediates can be unstable, making industrial-scale batch production difficult uq.edu.auresearchgate.net. The development of continuous flow processes has been a significant step in mitigating these risks uq.edu.au.

Furthermore, many traditional synthetic routes rely on pre-functionalized substrates, which may require lengthy preparatory steps, and the use of expensive transition metal catalysts such as gold or rhodium mdpi.com. Optimization efforts focus on developing more efficient, cost-effective, and safer synthetic protocols. This includes exploring catalyst-free methods, utilizing readily available starting materials, and designing one-pot procedures to reduce the number of synthetic steps and purification stages mdpi.comnih.gov.

Factors Affecting Yield and Purity

The final yield and purity of this compound and its derivatives are influenced by a multitude of factors that must be carefully controlled during the synthesis.

Electronic Effects of Substituents: The electronic nature of substituent groups on the starting materials can have a profound impact on reaction outcomes. Strong electron-withdrawing groups, such as the nitro (-NO₂) group, can significantly lower the product yield in certain reactions nih.gov. Conversely, both electron-donating and moderately electron-withdrawing groups can lead to excellent yields in other transformations mdpi.comnih.gov.

Steric Hindrance: The size and position of substituents can create steric hindrance, impeding the reaction. For example, ortho-substitution on an aryl ring attached to the benzoxazinone core has been shown to significantly lower the product yield mdpi.comnih.gov.

Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters. Some cyclization strategies require heating, while others can proceed at ambient temperature mdpi.com. Optimization is often required to find the ideal balance to maximize product formation and minimize side reactions.

Catalyst and Reagents: The choice of catalyst and cyclization agent is crucial. For example, cyanuric chloride has been used as an effective cyclization agent in the presence of a base like triethylamine (B128534) researchgate.net. The efficiency of different copper catalysts has also been screened in various coupling reactions nih.gov.

Product Stability and Workup: The stability of the synthesized benzoxazinone derivative during purification can affect the final isolated yield. In some cases, products may undergo hydrolytic decomposition during silica (B1680970) gel column chromatography, leading to diminished yields nih.gov.

Control of Byproduct Formation

The primary method for the synthesis of this compound involves the direct nitration of the parent compound, 2H-1,4-benzoxazin-3(4H)-one. A critical challenge in this electrophilic aromatic substitution reaction is the control of regioselectivity and the prevention of over-nitration, which leads to the formation of undesired byproducts.

Research into the nitration of 2H-1,4-benzoxazin-3(4H)-one has elucidated the formation of specific isomers and polysubstituted products. researchgate.net The primary byproduct of concern is the 6,8-dinitro derivative. researchgate.net The formation of this dinitro compound arises from the activating effect of the ether oxygen and the amide nitrogen on the benzene ring, which can direct a second nitration to the C-8 position.

Several strategies can be employed to mitigate the formation of this and other byproducts:

Control of Reaction Conditions: Careful management of reaction parameters such as temperature, reaction time, and the concentration of nitrating agents is paramount. Lower temperatures and shorter reaction times generally favor monosubstitution and reduce the likelihood of dinitration.

Choice of Nitrating Agent: The selection of the nitrating agent can significantly influence the product distribution. Milder nitrating agents may offer better control over the reaction compared to more aggressive reagents like a mixture of concentrated nitric and sulfuric acids.

Stoichiometry: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess of the benzoxazinone substrate relative to the nitrating agent can help to minimize the formation of dinitro byproducts.

| Reaction Parameter | Effect on Byproduct Formation | Recommended Control Strategy |

|---|---|---|

| Temperature | Higher temperatures increase the rate of dinitration. | Maintain low temperatures (e.g., 0-5 °C) during the addition of the nitrating agent. |

| Reaction Time | Longer reaction times can lead to the formation of polysubstituted products. | Monitor the reaction progress closely (e.g., by TLC) and quench the reaction upon completion of monosubstitution. |

| Nitrating Agent | Stronger nitrating agents can lead to over-nitration and reduced selectivity. | Consider using milder nitrating systems or alternative nitration methods that offer better regiocontrol. |

| Stoichiometry | An excess of the nitrating agent directly increases the probability of dinitration. | Use a stoichiometric amount or a slight excess of the benzoxazinone substrate. |

Green Chemistry Principles in Benzoxazinone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like benzoxazinones to reduce the environmental impact of chemical processes. While specific studies focusing exclusively on the green synthesis of this compound are emerging, general green approaches for the synthesis of the benzoxazinone scaffold are well-documented and can be adapted.

Key green chemistry principles applicable to the synthesis of this compound and its precursors include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener alternatives such as water, ionic liquids, or deep eutectic solvents is a key area of research. For instance, the synthesis of quinazolinone derivatives, which are structurally related to benzoxazinones, has been successfully achieved using deep eutectic solvents as both the medium and catalyst.

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts in the synthesis of various heterocyclic compounds. nih.gov This technique can be applied to both the formation of the benzoxazinone ring and the subsequent nitration step.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can improve atom economy by minimizing purification steps and reducing solvent waste.

Solvent-Free Reactions: Solid-state reactions, such as those conducted using ball milling, offer a significant environmental advantage by eliminating the need for solvents. The synthesis of (1,4-benzoxazinones-3-yl)malonate derivatives has been demonstrated under solvent-free ball-milling conditions. researchgate.net

| Green Chemistry Principle | Application in Benzoxazinone Synthesis | Potential Benefits |

|---|---|---|

| Alternative Solvents | Use of deep eutectic solvents or ionic liquids. | Reduced use of volatile organic compounds (VOCs), potential for catalyst recycling. |

| Microwave Irradiation | Acceleration of cyclization and substitution reactions. | Shorter reaction times, increased yields, and often cleaner product profiles. |

| Heterogeneous Catalysis | Use of solid-supported catalysts for cyclization or functionalization. | Ease of catalyst separation and recycling, reduced metal contamination in the product. |

| One-Pot Synthesis | Combining multiple reaction steps without isolating intermediates. | Increased efficiency, reduced solvent usage, and less waste generation. |

| Solvent-Free Conditions | Employing techniques like ball milling for solid-state reactions. researchgate.net | Elimination of solvent waste, potential for high-yield and clean reactions. |

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable, efficient, and environmentally friendly, aligning with the broader goals of modern chemical manufacturing.

Mechanistic Investigations of Reactions Involving 6 Nitro 2h 1,4 Benzoxazin 3 4h One

Reaction Mechanisms of Nitro Group Transformations

The nitro group is a versatile functional group that can undergo a variety of transformations, significantly altering the properties of the parent molecule.

Reduction Pathways of the Nitro Group

The reduction of the nitro group on the aromatic ring of 6-nitro-2H-1,4-benzoxazin-3(4H)-one is a key transformation, often leading to the corresponding amine, 6-amino-2H-1,4-benzoxazin-3(4H)-one. This reaction typically proceeds through a series of intermediates.

The classical mechanism for the reduction of aromatic nitro compounds involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine. orientjchem.org This process can be achieved using various reducing agents. Common methods include catalytic hydrogenation over metals like palladium, platinum, or Raney nickel, as well as the use of metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.com

The choice of reducing agent and reaction conditions can influence the final product. For instance, while catalytic hydrogenation and metal/acid reductions typically yield the aniline (B41778) derivative, other reagents might lead to different products. wikipedia.org For example, the use of sodium hydrosulfite or sodium sulfide (B99878) can also effect the reduction to the amine. wikipedia.org The general pathway for the reduction of an aromatic nitro compound to an aniline is depicted below:

R-NO₂ → R-NO → R-NHOH → R-NH₂

This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which can dramatically alter the reactivity of the aromatic ring in subsequent electrophilic substitution reactions. masterorganicchemistry.comyoutube.com

A specific example is the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using Fe in acetic acid to produce 1,4-benzoxazin-3-(4H)-ones in good yields. researchgate.net This system is compatible with various other functional groups. researchgate.net Another method involves the "green" catalytic reductive cyclization of 2-nitro ester intermediates, obtained from the O-alkylation of 2-nitrophenols, to synthesize 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. researchgate.net

Nef Reaction and Related Processes

The Nef reaction is a classic organic transformation that converts a primary or secondary nitroalkane into a corresponding aldehyde or ketone. organic-chemistry.org The reaction is typically carried out by first deprotonating the nitroalkane to form a nitronate salt, which is then hydrolyzed under strongly acidic conditions (pH < 1). organic-chemistry.orgmdpi.com

The generally accepted mechanism involves the protonation of the nitronic acid to form an N,N-bis(hydroxy)iminium cation. mdpi.com This intermediate then undergoes nucleophilic attack by water, followed by the elimination of HNO to yield the carbonyl compound. mdpi.com Under stronger acidic conditions, the Meyer reaction can occur, where the N,N-bis(hydroxy)iminium cation eliminates water to form a nitrosocarbenium cation. mdpi.com

While the classical Nef reaction is applied to aliphatic nitro compounds, its principles can be relevant in the broader context of nitro group chemistry. For instance, intramolecular variations or related processes might be envisioned for derivatives of this compound under specific conditions. The presence of neighboring functional groups can influence the reaction outcome, potentially leading to "interrupted" Nef or Meyer reactions where the typical pathway is diverted to form different products. mdpi.comresearchgate.net For example, a neighboring carboxylic group can participate in the reaction, leading to cyclic products. mdpi.com

Cyclization Mechanisms Leading to the Benzoxazinone (B8607429) Core

The formation of the 1,4-benzoxazin-3(4H)-one ring system is a critical step in the synthesis of this class of compounds.

Intramolecular Cyclization Processes

A common strategy for constructing the 2H-1,4-benzoxazin-3(4H)-one scaffold involves intramolecular cyclization. One such approach starts with 2-aminophenols, which are treated with 2-haloalkanoyl chlorides or bromides to form 2-amidophenols. These intermediates then undergo intramolecular O-alkylation upon heating in the presence of a base to yield the benzoxazinone ring. psu.edu

Another pathway begins with 2-nitrophenols. This method involves three steps: O-alkylation, reduction of the nitro group, and subsequent intramolecular N-substitution to form the heterocyclic ring. researchgate.netpsu.edu

A proposed pathway for the formation of 2H-1,4-benzoxazin-3-(4H)-ones involves the intermolecular nucleophilic substitution between an o-iodophenol and a 2-halo-amide in the presence of a base like Cs₂CO₃ to form an intermediate, which then undergoes intramolecular cyclization. psu.edu

Furthermore, the intramolecular cyclization of methyl 3-aryl-2-nitropropionates, catalyzed by a strong Brønsted acid, can lead to the formation of 4H-1,2-benzoxazines. nih.gov This reaction is considered an oxygen functionalization of the aromatic ring, where the oxygen atom originates from the nitro group. nih.gov The presence of electron-withdrawing groups on the benzene (B151609) ring favors this cyclization. nih.gov

Role of Catalysts and Reagents in Ring Closure

Catalysts and reagents play a pivotal role in facilitating the cyclization to form the benzoxazinone core, often enabling milder reaction conditions and improving yields.

Copper(I) catalysts have proven to be particularly effective. For instance, a one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones has been developed using a CuI-catalyzed coupling of o-halophenols and 2-halo-amides. psu.edu In this cascade reaction, CuI in combination with 1,10-phenanthroline (B135089) can act as a suitable promoter. researchgate.net This method allows for the synthesis of a variety of substituted benzoxazinones in good to excellent yields. psu.eduresearchgate.net The reaction proceeds via a nucleophilic substitution followed by a CuI-catalyzed intramolecular C-N bond formation. nih.govacs.org

Palladium catalysts have also been employed. For example, a palladium-catalyzed intramolecular C-H activation strategy using Ag₂O as an oxidant has been developed to access 1,2-dihydro-(4H)-3,1-benzoxazin-4-ones. mdpi.com The proposed mechanism involves the formation of a silver-carboxylate complex, which promotes the activation of a C(sp³)-H bond, followed by cyclization and reductive elimination from a Pd-complex. mdpi.com

N-Iodosuccinimide (NIS) can mediate the α-functionalization of the sp³ C-H bond of N-alkyl-N-aryl anthranilic acids, leading to 1,2-dihydro-benzoxazin-4-ones via an oxidative C-O bond formation without the need for a transition metal. mdpi.com

The choice of base is also critical. In the synthesis from 2-amidophenols, a base is required to facilitate the intramolecular O-alkylation. psu.edu In the copper-catalyzed synthesis from o-halophenols and 2-halo-amides, bases like cesium carbonate (Cs₂CO₃) are used. psu.edu

Mechanistic Aspects of Substituent Effects on Reactivity

Substituents on the aromatic ring of this compound can significantly influence its reactivity. The electron-withdrawing nature of the nitro group at the 6-position deactivates the benzene ring towards electrophilic aromatic substitution.

In the synthesis of the benzoxazinone core, substituent effects are also evident. For instance, in the CuI-catalyzed synthesis from substituted ortho-iodophenols and 2-chloro-N-phenylacetamide, 2-iodophenols bearing electron-donating groups react to afford products in excellent yields, while those with electron-withdrawing groups react more slowly and give lower yields. psu.edu This suggests that the electron density on the phenoxide intermediate plays a role in the rate-determining step of the reaction.

Furthermore, the nature of the substituent can direct the position of further functionalization. For example, in electrophilic aromatic substitution reactions on the (2H)-1,4-benzoxazin-3(4H)-one ring system, monobromination has been shown to occur at the 6-position, while nitration also occurs at the 6-position. researchgate.net However, dinitration leads to the 6,8-dinitro compound, whereas dibromination gives the 6,7-dibromo derivative. researchgate.net The presence of a chloro group at the 6-position directs nitration to the 7-position. researchgate.net

The development of derivatives for biological applications also highlights the importance of substituents. For instance, in a series of 6-cinnamoyl-2H-benzo[b] researchgate.netpsu.eduoxazin-3(4H)-one derivatives, the specific substitution pattern was crucial for their ability to suppress cancer cell growth. nih.gov

Below is a table summarizing the effects of substituents on the synthesis and reactivity of the benzoxazinone core.

| Reaction | Substituent Effect | Outcome |

| CuI-catalyzed synthesis from o-iodophenols | Electron-donating groups on phenol | Excellent yields |

| CuI-catalyzed synthesis from o-iodophenols | Electron-withdrawing groups on phenol | Slower reaction, lower yields |

| Electrophilic Bromination | Unsubstituted benzoxazinone | 6-bromo, then 6,7-dibromo |

| Electrophilic Nitration | Unsubstituted benzoxazinone | 6-nitro, then 6,8-dinitro |

| Electrophilic Nitration | 6-chloro-benzoxazinone | 6-chloro-7-nitro |

Computational and Spectroscopic Mechanistic Studies

The elucidation of reaction mechanisms involving this compound and related compounds is significantly enhanced by the integration of computational and spectroscopic techniques. These advanced methods provide molecular-level insights into reaction pathways, transition states, and the electronic properties of intermediates that are often inaccessible through classical kinetic studies alone. Computational approaches, particularly Density Functional Theory (DFT), allow for the theoretical modeling of reaction coordinates, while time-resolved spectroscopy provides direct experimental evidence of transient species, offering a comprehensive understanding of the reaction dynamics.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of reactions involving benzoxazinone derivatives. smolecule.comresearchgate.net This method is used to model molecular geometries, analyze electronic properties, and map potential energy surfaces for various reaction pathways. researchgate.net

DFT calculations are instrumental in predicting the regioselectivity of reactions. For instance, in the synthesis of related nitrobenzoxazinones, computational studies using Fukui indices—which describe the reactivity of different atomic sites in a molecule—have been used to confirm the electronic effects that direct nitration to a specific position on the benzene ring. This type of analysis is crucial for understanding why the nitro group is preferentially located at the C6 position in the title compound's precursors.

Furthermore, DFT is employed to analyze frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy and localization of these orbitals provide critical information about charge transfer within the molecule, helping to predict its reactivity and the nature of its interactions with other reagents. researchgate.net

By calculating the energy barriers of different potential pathways, DFT can determine the most thermodynamically and kinetically favorable reaction routes. acs.org For example, in the formation of related bicyclic ring systems, DFT calculations have shown that certain energy barriers can be overcome by the energy released from an exothermic step, thereby enabling the formation of a thermodynamically stable product. acs.org These calculations can also identify the rate-determining step in a reaction sequence, such as the transfer of a hydrogen atom during a ring-closure reaction. acs.org

| DFT Application | Description | Insights Gained | Relevant Compounds |

| Geometry Optimization | Calculation of the lowest energy structure (bond lengths, bond angles). researchgate.net | Provides accurate molecular structures that correlate well with experimental data. researchgate.net | 6-acetyl-2H-1,4-benzoxazin-3(4H)-one, 2H-1,4-Benzoxazin-3(4H)-one researchgate.net |

| Fukui Function Analysis | Identifies the most reactive sites in a molecule for electrophilic, nucleophilic, or radical attack. researchgate.net | Predicts and confirms regioselectivity in reactions like nitration. | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one |

| Frontier Orbital Analysis (HOMO-LUMO) | Determines the distribution and energy of frontier molecular orbitals. researchgate.net | Elucidates charge transfer characteristics and electronic transitions within the molecule. researchgate.net | 6-acetyl-2H-1,4-benzoxazin-3(4H)-one researchgate.net |

| Transition State (TS) Calculation | Maps the potential energy surface to locate transition states and calculate activation energy barriers. acs.org | Determines reaction feasibility, identifies rate-determining steps, and clarifies reaction pathways. acs.org | Benzothiazole-benzo smolecule.comoxazin-3(4H)-one hybrids acs.org |

Time-Resolved Spectroscopy in Reaction Mechanism Elucidation

Time-resolved spectroscopy is a vital experimental technique for studying the dynamics of chemical reactions by monitoring changes in the system immediately following initiation (e.g., by a laser pulse). unipr.it Among these methods, time-resolved infrared (IR) spectroscopy is particularly powerful as it provides structural information on short-lived intermediates that may be present in the reaction mechanism. unipr.it

This technique operates by recording IR spectra at successive, very short time intervals after the reaction has been triggered. unipr.it The resulting data reveal the formation and decay of transient species, as their unique vibrational frequencies appear and disappear over the course of the reaction. This offers direct mechanistic insights that complement the theoretical predictions from computational studies like DFT. unipr.it

Different experimental setups allow for the investigation of reactions across various timescales:

Ultrafast Methods: Pump-probe techniques using pulsed lasers can achieve picosecond time resolution, suitable for studying primary photochemical events. unipr.it

Fast Methods: Step-scan and rapid-scan Fourier-transform infrared (FTIR) spectroscopy are used for processes in the nanosecond to millisecond range. These methods are well-suited for observing the kinetics of many organic reactions, including cyclizations and rearrangements. unipr.it

While specific studies applying time-resolved spectroscopy to reactions of this compound are not extensively documented, the technique is highly applicable. It could be used to investigate the kinetics of its formation, such as the reductive cyclization of a precursor, by monitoring the disappearance of reactant vibrational bands and the appearance of product and intermediate bands in real-time.

| Technique | Typical Time Resolution | Principle | Application |

| Pump-Probe IR Spectroscopy | Picoseconds to nanoseconds | A "pump" laser pulse initiates the reaction, and a delayed "probe" IR pulse measures the absorption spectrum at a specific time after initiation. unipr.it | Studying ultrafast processes like bond breaking/formation and energy relaxation in photoinduced reactions. unipr.it |

| Step-Scan FTIR Spectroscopy | Nanoseconds to milliseconds | The interferometer's moving mirror is stopped at discrete positions. At each stop, the reaction is initiated by a laser flash, and the time-dependent change in the IR signal is recorded. unipr.it | Investigating the kinetics of reversible and irreversible reactions involving transient intermediates. unipr.it |

| Rapid-Scan FTIR Spectroscopy | Milliseconds | The interferometer's mirror moves rapidly and continuously, allowing for the collection of a full spectrum in a few milliseconds after reaction initiation. unipr.it | Monitoring slower reaction kinetics and the evolution of stable products from intermediates. unipr.it |

Biological and Pharmacological Research Applications

Antimicrobial and Antifungal Activity Studies

Derivatives of the 1,4-benzoxazin-3-one core structure have demonstrated notable activity against a range of microbial and fungal pathogens. The introduction of a nitro group at the 6-position can significantly influence this biological activity.

In Vitro and In Vivo Assays Against Pathogens

A variety of in vitro studies have been conducted to evaluate the efficacy of 1,4-benzoxazin-3-one derivatives. For instance, a series of these compounds containing an acylhydrazone moiety were tested against several plant pathogenic fungi. frontiersin.org The results, as detailed in the table below, indicated that some of these compounds exhibited moderate to good antifungal activity against Gibberella zeae, Pellicularia sasakii, Phytophthora infestans, and Capsicum wilt when tested at a concentration of 50 µg/mL. frontiersin.org

Notably, compounds with a chlorine atom at the 6-position of the 1,4-benzoxazin-3-one skeleton showed enhanced antifungal activity. frontiersin.org For example, compound 5s displayed excellent activity against P. infestans, with an EC50 value of 15.37 µg/mL. frontiersin.org Similarly, compounds 5L and 5o showed significant inhibition against G. zeae and P. sasakii. frontiersin.org

| Compound | Fungal Strain | Inhibitory Rate (%) at 50 µg/mL | EC50 (µg/mL) |

|---|---|---|---|

| 5s | P. infestans | 82.62 | 15.37 |

| 5o | G. zeae | 76.14 | 23.17 |

| 5p | C. wilt | 71.33 | 26.76 |

| 5q | P. sasakii | 73.32 | 26.66 |

While specific in vivo data for 6-nitro-2H-1,4-benzoxazin-3(4H)-one is limited in the provided context, preliminary in vivo assays against barley powdery mildew (Blumeria graminis) have been performed for other 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, showing their potential for agricultural applications. nih.gov

Structure-Activity Relationships (SAR) for Antimicrobial Efficacy

The antimicrobial and antifungal potency of benzoxazinone (B8607429) derivatives is closely tied to their chemical structure. Structure-activity relationship (SAR) studies have revealed several key trends:

Electron-withdrawing groups: The presence of electron-acceptor substituents, such as a nitro group (NO2), on the aromatic ring tends to increase the biological activity. researchgate.net This is thought to be due to their effect on the strength of the N-H bond in the heterocyclic ring, which may facilitate hydrogen bond formation with active sites in target organisms. researchgate.net

Lipophilicity: Increased lipophilicity of the substituents has been correlated with higher antifungal activity. nih.gov This property can enhance the compound's ability to penetrate microbial cell membranes.

Substituent Position: The position of substituents on the phenyl ring can also influence inhibitory potential. For some benzoxazinone derivatives, strong electron-donating or withdrawing groups showed good inhibitory potential, with the order of effectiveness being ortho > meta > para. nih.gov

N-substitution: The introduction of specific groups on the nitrogen atom of the benzoxazinone ring can also modulate activity. For example, N-acetyl derivatives have shown complete inhibition of mycelial growth of certain fungi at concentrations of 100 mg/L. nih.gov

Mechanisms of Antimicrobial Action

The precise mechanism of action for this compound is not fully elucidated. However, the antimicrobial activity of nitroaromatic compounds, in general, is often attributed to the reduction of the nitro group within the target cell. encyclopedia.pub This reduction process can generate toxic intermediates, such as nitroso and superoxide (B77818) species. encyclopedia.pub These reactive species can then covalently bind to cellular macromolecules like DNA, leading to nuclear damage and ultimately, cell death. encyclopedia.pub

Another potential mechanism involves the inhibition of specific enzymes essential for microbial survival. For example, some nitro-containing fluconazole (B54011) derivatives are thought to inhibit 14α-demethylase, an enzyme crucial for ergosterol (B1671047) synthesis in fungi, through electrostatic interactions between the nitro group and the enzyme's heme group. encyclopedia.pub

Anti-inflammatory and Immunomodulatory Potential

Recent research has highlighted the significant anti-inflammatory and immunomodulatory properties of 2H-1,4-benzoxazin-3(4H)-one derivatives, suggesting their potential in treating neurodegenerative and other inflammatory diseases.

Effects on Pro-inflammatory Cytokines and Enzymes

A series of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety were synthesized and evaluated for their anti-inflammatory activity in lipopolysaccharide (LPS)-induced BV-2 microglial cells. nih.gov Several of these compounds effectively reduced the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov

Furthermore, these derivatives significantly decreased the transcription levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govfrontiersin.org They also downregulated the transcription and protein levels of inflammation-related enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to LPS stimulation. nih.govfrontiersin.org

| Compound Class | Effect | Target Molecules | Cell Model |

|---|---|---|---|

| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | Reduced Production/Expression | NO, IL-1β, IL-6, TNF-α, iNOS, COX-2 | LPS-induced BV-2 microglial cells |

Modulation of Signaling Pathways (e.g., Nrf2-HO-1)

A key mechanism underlying the anti-inflammatory effects of these benzoxazinone derivatives appears to be the modulation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. nih.govnih.gov

Studies have shown that 2H-1,4-benzoxazin-3(4H)-one derivatives can significantly activate the Nrf2-HO-1 pathway. nih.govnih.gov This activation leads to a reduction in LPS-induced reactive oxygen species (ROS) production, thereby alleviating microglial inflammation. nih.govnih.gov Molecular docking studies suggest that these compounds may interact with Nrf2-related binding sites, preventing its degradation by Keap1 and allowing it to translocate to the nucleus to activate antioxidant gene expression. nih.gov

Anticancer and Anti-proliferative Investigations

Derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold have demonstrated promising potential as anticancer agents. Researchers have explored their ability to induce cell death in cancer cell lines and have begun to unravel the molecular mechanisms underlying these effects.

A variety of 2H-1,4-benzoxazin-3(4H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. For instance, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives linked to 1,2,3-triazoles exhibited notable inhibitory activity against Huh-7 liver cancer cells. Specific compounds from this series, namely c5, c14, c16, and c18, demonstrated significant anti-proliferative effects with IC50 values of 28.48 μM, 32.60 μM, 31.87 μM, and 19.05 μM, respectively nih.gov. Another study reported on 7-nitro-2-aryl-4H-benzo[d] jst.go.jpnih.govoxazin-4-ones, which showed significant cytotoxic potential against HeLa (human cervical cancer) cells nih.gov. The most active of these compounds displayed an inhibition of cell viability ranging from 28.54% to 44.67% nih.gov. Furthermore, another derivative, compound 9c, was found to significantly reduce the viability of A549 (lung), DLD-1 (colon), and MV4-11 (leukemia) cancer cells nih.gov.

The anticancer activity of 2H-1,4-benzoxazin-3(4H)-one derivatives is often linked to their ability to induce apoptosis, a form of programmed cell death. Mechanistic studies on 1,2,3-triazole derivatives of 2H-1,4-benzoxazin-3(4H)-one revealed that these compounds effectively induce DNA damage, as evidenced by the upregulation of γ-H2AX, a marker of DNA double-strand breaks nih.gov. This DNA damage subsequently triggers apoptosis through the increased expression of caspase-7, a key executioner caspase nih.gov. The rigid, planar structure of these molecules is believed to facilitate their intercalation into DNA, contributing to the induction of DNA damage and subsequent apoptosis nih.gov. In addition to apoptosis, these compounds were also found to activate autophagy pathways, as indicated by enhanced LC3 expression and the formation of autophagosomes nih.gov. Similarly, studies on 7-nitro-2-aryl-4H-benzo[d] jst.go.jpnih.govoxazin-4-ones showed that these compounds possess profound pro-apoptotic potential, with an apoptotic index ranging from 52.86% to 75.61% in HeLa cells nih.gov.

Other Pharmacological Activities

Beyond their anticancer properties, derivatives of 2H-1,4-benzoxazin-3(4H)-one have been investigated for a variety of other pharmacological activities, demonstrating the versatility of this chemical scaffold.

Several studies have explored the antioxidant potential of 2H-1,4-benzoxazin-3(4H)-one derivatives. A study on novel 1,4-benzoxazinone derivatives confirmed their antioxidant activity against the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical ekb.eg. Another investigation into 7-nitro-2-aryl-4H-benzo[d] jst.go.jpnih.govoxazin-4-ones found their antioxidant potential to be in close agreement with their anticancer results, with a percent inhibition of the DPPH radical ranging from 34.45% to 85.93% nih.gov. Additionally, the natural cyclic hydroxamic acid 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) was found to exhibit potent free-radical scavenging activity in DPPH, FRAP, and ABTS tests nih.gov.

Derivatives of 2H-benzo[b] nih.govjst.go.jpoxazin-3(4H)-one have been synthesized and evaluated for their ability to inhibit platelet aggregation. One study reported a series of novel 2H-benzo[b] nih.govjst.go.jpoxazin-3(4H)-ones that inhibited ADP-induced platelet aggregation with IC50 values ranging from 10.14 to 18.83 μmol/L nih.gov. The most potent compound in this series, compound 7a, had an IC50 value of 10.14 μmol/L nih.gov. In another study, a different series of 1,4-benzoxazine-3(4H)-one derivatives were designed as potential platelet aggregation inhibitors. Two compounds from this series, 8c and 8d, were identified as the most potent, with IC50 values of 8.99 µM and 8.94 µM, respectively, against ADP-induced platelet aggregation in rabbit arterial blood jst.go.jpnih.gov. These findings suggest that the 1,4-benzoxazine-3(4H)-one scaffold is a promising starting point for the development of new platelet aggregation inhibitors jst.go.jpnih.gov.

The 2H-1,4-benzoxazin-3(4H)-one scaffold has also been explored for its potential in targeting the mineralocorticoid receptor (MR), which plays a role in cardiovascular and renal diseases. A highly selective mineralocorticoid receptor antagonist, compound 14n, which is a derivative of 2H-1,4-benzoxazin-3(4H)-one, was designed and found to have an IC50 of 41 nM with excellent selectivity over related steroid hormone receptors nih.gov. Another non-steroidal MR antagonist, apararenone (B1665126) (MT-3995), features a 2H-1,4-benzoxazin-3-one core structure and has been investigated in phase II clinical trials for the treatment of diabetic nephropathy nih.gov. Mineralocorticoid receptor antagonists work by blocking the effects of aldosterone, which can lead to decreased sodium and water retention, helping to lower blood pressure and reduce strain on the heart wikipedia.org.

Neuroprotective and Neurological Applications

The 2H-1,4-benzoxazin-3(4H)-one scaffold, the core structure of this compound, is a subject of significant interest in the development of treatments for neurodegenerative diseases. nih.govnih.gov Microglial inflammation is a key factor in the progression of conditions like Alzheimer's disease, Parkinson's disease, and depression. nih.gov Research into derivatives of this scaffold has shown they can alleviate microglial inflammation by activating the Nrf2-HO-1 signaling pathway and reducing the production of reactive oxygen species (ROS). nih.gov

Specific derivatives have demonstrated potential for therapeutic applications. For instance, one compound with the 2H-1,4-benzoxazin-3(4H)-one core has been identified as a non-competitive inhibitor of human acetylcholinesterase (hAChE), an enzyme targeted in Alzheimer's disease treatment. nih.gov Another derivative has been shown to be a potent dopamine (B1211576) D2 receptor antagonist with high activity in inhibiting serotonin (B10506) reuptake, suggesting its potential use in treating depression. nih.gov Furthermore, the scaffold has been used to develop compounds that act on multiple G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors, marking them as potential leads for complex neuropsychiatric disorders. nih.gov While direct studies on the 6-nitro derivative are limited, the activities of related compounds underscore the potential of this chemical class in neurological research.

Antidiabetic Potential (e.g., α-amylase and α-glucosidase inhibition)

A key strategy for managing type 2 diabetes is the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glucosidase to control postprandial hyperglycemia. mdpi.comnih.gov The 1,4-benzoxazin-3-one framework has been explored for its antidiabetic potential through the synthesis and computational analysis of various derivatives. mdpi.comresearchgate.net

In silico molecular docking studies have been conducted to evaluate the binding affinity of newly synthesized benzoxazinone derivatives against pancreatic α-amylase and intestinal α-glucosidase. mdpi.com These studies have shown that derivatives incorporating a nitrophenyl group exhibit promising binding energies, suggesting a potential for significant inhibitory activity. mdpi.com The interactions in the enzyme's active site typically involve hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov The promising results from these computational models indicate that compounds based on the 1,4-benzoxazin-3-one structure, including those with nitro substitutions, are valuable candidates for further investigation as potential antidiabetic agents. mdpi.comresearchgate.net

Below is a table summarizing the results of molecular docking studies for representative 1,4-benzoxazin-3-one derivatives against α-amylase and α-glucosidase.

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) |

| 5n | α-Glucosidase | -9.9 |

| 5e | α-Glucosidase | -9.6 |

| 5a | α-Amylase | -9.2 |

| 5o | α-Amylase | -9.1 |

Data sourced from in silico analysis of isoxazolinyl-1,2,3-triazolyl- researchgate.netresearchgate.net-benzoxazin-3-one derivatives. mdpi.com

Enzyme Inhibition Studies (e.g., PPO inhibitory activity)

Polyphenol oxidase (PPO) is a copper-containing enzyme responsible for enzymatic browning in fruits and vegetables, a process that impacts food quality and can lead to economic losses. researchgate.netnih.govwikipedia.org The enzyme catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments. wikipedia.orgnih.gov Inhibition of PPO is a significant area of research in the food industry. researchgate.net Common inhibitors include reducing agents like ascorbic acid, chelating agents, and acidulants. researchgate.net

Pharmacokinetics and Metabolism Research (Excluding Dosage/Administration)

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery to assess its potential as an orally available drug candidate. researchgate.net In silico ADME prediction tools are frequently used to analyze these pharmacokinetic profiles for novel compounds. epstem.net

Studies on various newly synthesized derivatives of the researchgate.netresearchgate.net-benzoxazin-3-one scaffold have consistently shown favorable pharmacokinetic properties. mdpi.comresearchgate.net These computational analyses predict high intestinal absorption and good oral bioavailability. mdpi.comresearchgate.net The derivatives generally adhere to established criteria for drug-likeness, such as Lipinski's Rule of Five and Veber's rules, which are indicators of a compound's potential to be an orally active drug. researchgate.net

The table below summarizes the predicted ADME properties for the researchgate.netresearchgate.net-benzoxazin-3-one scaffold based on computational studies of its derivatives.

| ADME Parameter | Predicted Outcome for researchgate.netresearchgate.net-Benzoxazin-3-one Derivatives |

| Lipinski's Rule of Five | Generally compliant, suggesting good oral bioavailability mdpi.comresearchgate.net |

| Veber's Rule | Generally compliant, indicating good oral absorption researchgate.net |

| Human Intestinal Absorption | Predicted to be high mdpi.com |

| Oral Bioavailability | Favorable predictions for use as oral drug candidates researchgate.netresearchgate.net |

Metabolite Identification and Characterization

Understanding the biotransformation of a compound is essential for characterizing its pharmacokinetic and toxicological profile. Research on the metabolism of the 2H-1,4-benzoxazin-3(4H)-one ring system has identified several transformation pathways. Fungal biotransformation studies of a related compound, 2-hydroxy-1,4-benzoxazin-3-one (HBOA), have shown that the molecule can undergo various reactions, including reduction, acylation, and nitration. asm.org

Notably, during the cultivation of the fungus Gliocladium cibotii with HBOA, metabolites were identified as p- and o-nitro derivatives of a degradation product. asm.org This finding demonstrates that nitration is a possible metabolic pathway for the benzoxazinone scaffold. Chemical synthesis studies have also confirmed that nitration of the parent (2H)-1,4-benzoxazin-3(4H)-one can occur, yielding the 6-nitro derivative, among others. researchgate.net Advanced analytical techniques, such as liquid chromatography combined with high-resolution tandem mass spectrometry (LC-HRMS) and electron activated dissociation (EAD), are key tools for identifying and structurally characterizing such metabolites with high confidence. sciex.com

Computational and Theoretical Studies

Molecular Docking and Receptor Interaction Analyses

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a specific protein target. For derivatives of the 2H-1,4-benzoxazin-3(4H)-one scaffold, these studies have been pivotal in identifying potential biological targets and understanding the intricacies of ligand-protein interactions.

The binding of 2H-1,4-benzoxazin-3(4H)-one derivatives to protein receptors is characterized by a combination of non-covalent interactions. Docking studies on various derivatives have elucidated the importance of specific interactions in stabilizing the ligand-protein complex. For instance, in the context of antimicrobial activity, research on a potent derivative targeting glucosamine-6-phosphate synthase revealed key interactions within the enzyme's active site. ekb.egresearchgate.net These interactions typically involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, which collectively determine the binding affinity and specificity of the compound. The core benzoxazinone (B8607429) structure often serves as a scaffold, positioning functional groups to engage with critical amino acid residues in the target protein.

Computational docking has been successfully employed to identify a range of potential biological targets for the 2H-1,4-benzoxazin-3(4H)-one scaffold, suggesting its therapeutic potential across different disease areas.

Anti-inflammatory Targets : Molecular docking studies on derivatives modified with a 1,2,3-triazole moiety have suggested that these compounds can interact with Nrf2-related binding sites. This interaction is believed to prevent the degradation of Nrf2 by Keap1, leading to the activation of the Nrf2-HO-1 signaling pathway, which plays a crucial role in mitigating inflammation and oxidative stress. nih.gov

Antimicrobial Targets : For antimicrobial applications, glucosamine-6-phosphate synthase has been identified as a key enzyme target. Docking analyses of potent 1,4-benzoxazinone derivatives have helped to explain their interactions with the amino acid residues in the active site of this enzyme, reinforcing their potential as antimicrobial agents. ekb.egresearchgate.net

Anticancer Targets : Other research has pointed towards the potential for derivatives to induce DNA damage in tumor cells, suggesting that DNA or related cellular machinery could be a target, leading to apoptosis in cancer cells. nih.gov

Table 1: Potential Biological Targets for the 2H-1,4-benzoxazin-3(4H)-one Scaffold Identified Through Molecular Docking

| Target Protein/Pathway | Therapeutic Area | Key Findings |

|---|---|---|

| Nrf2-Keap1 Pathway | Anti-inflammatory | Derivatives may interact with Nrf2-related binding sites, preventing its degradation by Keap1. nih.gov |

| Glucosamine-6-phosphate synthase | Antimicrobial | Potent derivatives show strong interaction with the active site of the enzyme. ekb.egresearchgate.net |

| DNA and related machinery | Anticancer | Rigid planar structures of derivatives may promote DNA damage and induce apoptosis in tumor cells. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is invaluable for predicting the activity of novel compounds and for optimizing lead structures.

For the 1,4-benzoxazin-3-one class of compounds, QSAR models have been successfully developed to predict their antimicrobial activity. A comprehensive study involving 111 natural and synthetic 1,4-benzoxazin-3-ones established robust models for activity against fungi, gram-positive, and gram-negative bacteria. nih.gov These models were developed using a genetic algorithm for descriptor selection, resulting in equations with good predictive power. For example, the models for gram-positive and gram-negative bacteria showed high external predictivity (Q²Ext of 0.88 and 0.85, respectively), indicating their reliability for in silico screening of new derivatives. nih.gov

The QSAR models have highlighted several structural features that are critical for the antimicrobial efficacy of 1,4-benzoxazin-3-ones. The analysis revealed that descriptors related to the molecule's shape, VolSurf (molecular interaction fields), and H-bonding properties were frequently selected across all models. nih.gov This indicates that the three-dimensional shape of the molecule and its ability to form hydrogen bonds are paramount for its interaction with microbial targets. These findings allow for the rational design of new compounds; for instance, by varying the positions and types of substituents on the benzoxazinone scaffold, novel derivatives with potentially enhanced activity (predicted to be up to 5 times more active) have been designed in silico. nih.gov

Table 2: Key Descriptors in QSAR Models for Antimicrobial 1,4-Benzoxazin-3-ones

| Descriptor Type | Relevance to Activity |

|---|---|

| Shape Descriptors | The overall three-dimensional structure is crucial for fitting into the biological target. nih.gov |

| VolSurf Descriptors | These describe molecular interaction fields and are important for predicting how the molecule interacts with its environment. nih.gov |

| H-bonding Properties | The capacity to act as a hydrogen bond donor or acceptor is critical for binding to protein targets. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, reactivity, and geometric properties of molecules. While specific studies on 6-Nitro-2H-1,4-benzoxazin-3(4H)-one are not extensively documented, research on related benzoxazine (B1645224) structures demonstrates the utility of these methods.

DFT calculations have been used to analyze the molecular geometry and intermolecular interactions of newly synthesized 1,4-benzoxazine derivatives. For example, studies have energetically evaluated non-covalent interactions like π···π and C-H···π stacking, as well as strong N-H···O hydrogen bonds, which are crucial for the stability of the crystal structure and molecular recognition processes. researchgate.net Furthermore, quantum chemical methods are employed to study the electronic properties of photochromic indolo[2,1-b] ekb.egnih.govbenzoxazine compounds, calculating ground and excited state energies to understand their structural transformations upon photo-excitation. vu.lt These computational approaches can determine parameters like bond lengths, angles, and dihedral angles, and can map potential energy surfaces to identify stable conformations and transition states. vu.lt Such calculations are vital for understanding the intrinsic properties of the this compound scaffold, including the influence of the nitro group on its electron distribution and reactivity.

Electronic Structure Analysis (e.g., Fukui Indices)